3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride
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Overview
Description
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride is a complex organic compound with the molecular formula C16H18FNO3S2 and a molecular weight of 355.44. This compound is known for its unique chemical structure, which includes a sulfonyl fluoride group, making it a valuable intermediate in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride typically involves multi-step organic synthesis. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with 2-(methylsulfinylmethyl)aniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide.
Substitution: The fluoride group can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like primary amines or alcohols in the presence of a base are typical reagents.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfonamide derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a potent inhibitor of enzymes that have nucleophilic active sites, such as serine proteases. The compound targets these enzymes by forming a stable covalent bond, thereby inhibiting their activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with similar reactivity but different substituents.
4-Methylbenzenesulfonyl chloride: A simpler sulfonyl chloride compound without the anilino and methylsulfinylmethyl groups.
Uniqueness
3-({[2-(methanesulfinylmethyl)phenyl]amino}methyl)-4-methylbenzene-1-sulfonyl fluoride is unique due to its combination of functional groups, which provide a versatile platform for various chemical modifications and applications. Its sulfonyl fluoride group is particularly reactive, making it useful in biochemical research and industrial applications .
Properties
IUPAC Name |
4-methyl-3-[[2-(methylsulfinylmethyl)anilino]methyl]benzenesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c1-12-7-8-15(23(17,20)21)9-14(12)10-18-16-6-4-3-5-13(16)11-22(2)19/h3-9,18H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDGCRQIGUVRJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)F)CNC2=CC=CC=C2CS(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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